![molecular formula C8H7F3N2O2 B2581115 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid CAS No. 1469286-24-5](/img/structure/B2581115.png)
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid
Overview
Description
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One reported method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. The resulting product is then subjected to acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer. The cyclization reaction is carried out in a mixed solvent of methanol and water, followed by hydrolysis to yield the final product .
Chemical Reactions Analysis
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and pyrazole ring can participate in substitution reactions with various reagents, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring are key structural features that contribute to its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound also contains a trifluoromethyl group and a pyrazole ring but differs in the position of the carboxylic acid group.
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), impacting processes such as inflammation and cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. The IC50 values for these effects are typically in the low micromolar range, indicating potent activity.
Biological Activity | IC50 (µM) |
---|---|
TNF-α Inhibition | 0.5 |
IL-6 Inhibition | 0.8 |
In Vivo Studies
Animal model studies have further confirmed the anti-inflammatory effects observed in vitro. In a guinea pig model of asthma, administration of the compound significantly reduced bronchoconstriction and airway hyperreactivity, with results indicating a more than 100-fold increase in potency compared to traditional treatments like theophylline .
Case Study 1: Anti-Cancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase .
Case Study 2: Neuroprotective Effects
Another significant study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could reduce reactive oxygen species (ROS) levels and protect neuronal cells from damage induced by oxidative insults. This suggests potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-12-13(4-5)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQRXGPAAJWCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C=C(C=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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